molecular formula C6H11N3O B14151048 3-(Propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 89311-25-1

3-(Propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B14151048
CAS No.: 89311-25-1
M. Wt: 141.17 g/mol
InChI Key: BMIRBDYLFLQBCE-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable nitrile or amidine precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

    Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazines, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

3-(Propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triazine: A basic triazine compound with similar structural features.

    Melamine: A triazine derivative used in the production of resins and plastics.

    Cyanuric Acid: Another triazine compound with applications in water treatment and disinfection.

Uniqueness

3-(Propan-2-yl)-2,5-dihydro-1,2,4-triazin-6(1H)-one is unique due to its specific isopropyl substitution, which imparts distinct chemical and physical properties

Properties

CAS No.

89311-25-1

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

3-propan-2-yl-2,5-dihydro-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C6H11N3O/c1-4(2)6-7-3-5(10)8-9-6/h4H,3H2,1-2H3,(H,7,9)(H,8,10)

InChI Key

BMIRBDYLFLQBCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NCC(=O)NN1

Origin of Product

United States

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